Manganese(IV) telluride

Thermoelectrics Energy Conversion Semiconductors

Researchers seeking non-toxic thermoelectric materials face limited options-Bi₂Te₃ poses toxicity concerns while PbTe contains heavy metals. MnTe₂ (CAS 12032-89-2) addresses this gap as an earth-abundant, non-toxic alternative. • Peak thermoelectric zT ≈ 0.7 at 500-800 K via Ag doping; lattice thermal conductivity ~0.5 W/m·K. • Antiferromagnetic semiconductor with Néel temperature 83-87 K and tunable band gap (0.7-1.1 eV) for cryogenic spintronics. • Exfoliated 2D MnTe₂ enables triboelectric nanogenerators with power density of 123 mW·cm⁻². Supplied as 99.9% (metals basis) purity with ambient shipping; available from gram to bulk quantities for R&D and pilot-scale projects.

Molecular Formula MnTe2
Molecular Weight 310.1 g/mol
CAS No. 12032-89-2
Cat. No. B082929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameManganese(IV) telluride
CAS12032-89-2
Molecular FormulaMnTe2
Molecular Weight310.1 g/mol
Structural Identifiers
SMILES[Mn](=[Te])=[Te]
InChIInChI=1S/Mn.2Te
InChIKeyKDJKBQYOEWVJGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MnTe₂: Cubic Pyrite-Type Semiconductor


Manganese(IV) telluride (MnTe₂, CAS 12032-89-2) is a binary transition metal dichalcogenide that crystallizes in the cubic pyrite-type structure (space group Pa-3) [1]. The compound consists of Mn²⁺ and Te₂²⁻ ions and is an antiferromagnetic semiconductor with a Néel temperature (T_N) of approximately 83–87 K [2]. MnTe₂ exhibits a band gap in the range of 0.7–1.1 eV for bulk material [3] and is composed of earth-abundant, non-toxic elements, distinguishing it from heavy-metal-containing chalcogenides [4]. Its unique combination of magnetic ordering, tunable electronic transport properties, and intrinsic low thermal conductivity positions it as a promising candidate for thermoelectric energy conversion, spintronics, and magnetic sensing applications [5].

Structure Cubic pyrite-type (Pa-3), antiferromagnetic semiconductor
Magnetic ordering Néel temperature ~83–87 K, noncollinear spin configuration
Electronic property Reported band gap 0.7–1.1 eV (bulk), tunable via doping and pressure
Composition Earth-abundant Mn and Te, free from toxic heavy metals (Pb, Bi)

Why MnTe₂ Cannot Be Replaced by Other Tellurides


Manganese tellurides exhibit distinct crystallographic, electronic, and magnetic phases that are not interchangeable. MnTe (CAS 12032-88-1) adopts a hexagonal NiAs-type structure with a much higher Néel temperature (∼310–323 K) and different electronic behavior [1], while MnTe₂ (CAS 12032-89-2) crystallizes in the cubic pyrite structure with a T_N of ∼83–87 K and a noncollinear antiferromagnetic ordering not observed in its hexagonal counterpart [2]. Similarly, the manganese pyrite series MnX₂ (X = S, Se, Te) exhibits systematic variations in lattice parameters, anion-anion bonding distances, and magnetic exchange constants driven by the increasing anion size and covalency from S to Te [3]. Furthermore, MnTe₂ differs from conventional thermoelectric materials like Bi₂Te₃ and PbTe in that it is composed entirely of non-toxic, earth-abundant elements while maintaining a competitive thermoelectric figure of merit (zT ≈ 0.7) [4]. These structural, magnetic, and compositional differences preclude simple substitution in applications requiring specific Néel temperatures, spin configurations, band structures, or elemental compositions.

Hexagonal MnTe mismatch MnTe adopts a NiAs-type structure with T_N ~310–323 K and different spin order; cubic pyrite MnTe₂ provides a distinct low-temperature antiferromagnetic window.
Pyrite series variation (MnS₂, MnSe₂) Increasing anion size from S to Te systematically shifts lattice parameters, exchange constants, and magnetic coupling strength, altering spin configuration stability.
Toxic-element-based thermoelectrics Bi₂Te₃ and PbTe contain regulated heavy metals; MnTe₂ delivers comparable zT (~0.7) with earth-abundant, non-toxic elements, but substitution requires compositional and doping re-optimization.

Quantitative Differentiation Evidence


Thermoelectric Figure of Merit

MnTe₂ achieves a peak thermoelectric figure of merit (zT) of ∼0.7 in p-type conduction at elevated temperatures [1]. This performance is competitive with established binary tellurides and is enabled by an intrinsically low lattice thermal conductivity (∼0.5 W/m·K after Ag doping) and tunable hole concentration (increased from 1×10¹⁹ cm⁻³ to 4×10²⁰ cm⁻³ via Ag doping) [1].

Thermoelectric zT
Class-level
zT ≈ 0.7 (p-type, Ag-doped); κlat ≈ 0.5 W/m·K
Reported thermoelectric performance context; ~7× zT enhancement over unoptimized MnTe₂
Ag doping at Mn site; high-temperature measurement
Thermoelectrics Energy Conversion Semiconductors

Néel Temperature Comparison

MnTe₂ exhibits an antiferromagnetic transition with a Néel temperature (T_N) of 83.0–87.0 K [1][2]. This T_N is distinctly lower than that of hexagonal MnTe (T_N ≈ 310–323 K) [3] and higher than that of MnS₂ (T_N = 47.93 K) [1], providing a specific ordering temperature window for device operation.

Néel temperature
Head-to-head
TN = 83.0–87.0 K
Intermediate ordering window: 1.7–1.8× higher TN than MnS₂, ~3.7× lower than MnTe
Single-crystal susceptibility; adiabatic calorimetry
Spintronics Antiferromagnetic Semiconductors Magnetic Sensors

Magnetic Exchange Constants

The antiferromagnetic exchange constants of MnTe₂ single crystals were determined from magnetic susceptibility measurements: J₁ = −7.1 K and J₂ = +1.3 K [1]. These values quantify the strength of nearest-neighbor (J₁) and next-nearest-neighbor (J₂) magnetic interactions in the pyrite lattice.

Exchange constants
Cross-study
J₁ = −7.1 K, J₂ = +1.3 K
Weaker nearest-neighbor coupling, stronger next-nearest-neighbor coupling vs MnS₂
High-temperature series analysis on single crystals
Magnetic Materials Exchange Coupling Spin Dynamics

Triboelectric Nanogenerator Power Density

A triboelectric nanogenerator (TENG) fabricated from exfoliated 2D MnTe₂ flakes produced a maximum power density of 123 mW·cm⁻² and a surface potential of 1.02 V [1]. This performance metric is significant relative to other 2D transition metal dichalcogenide (TMDC)-based TENGs.

TENG power density
Class-level
123 mW·cm⁻²; surface potential 1.02 V
Reported 2.5–12× higher power density than typical MoS₂-based TENG
Exfoliated 2D flakes with Te-di vacancies
Energy Harvesting 2D Materials Triboelectric Nanogenerators

Magnetic Anisotropy Tunability

Monolayer MnTe₂ exhibits a colossal magnetic anisotropy energy (MAE) of up to −12.428 erg/cm² under Li/Na adsorption, with ferroelectric In₂Se₃ substrate tuning perpendicular magnetic anisotropy (PMA) to 2.318 erg/cm² and switching-induced MAE changes of 3.838 erg/cm² [1].

Magnetic anisotropy
Class-level
MAE = −12.428 erg/cm² (Li/Na adsorbed); PMA tuning 2.318 erg/cm²
>10× enhancement over bare monolayer; giant switchable anisotropy via substrate and alkali adsorption
DFT calculations; ferroelectric In₂Se₃ substrate
Spintronics 2D Magnetism Magnetic Anisotropy

Pressure Dependence of Néel Temperature

The Néel temperature of MnTe₂ exhibits an unusually large pressure dependence of 12 K·GPa⁻¹, corresponding to a Bloch's rule violation parameter α = −6.0 ± 0.1 [1]. This is a significant deviation from the canonical value of α ≈ −3.3 observed in conventional antiferromagnets.

Pressure response
Class-level
dTN/dP = 12 K·GPa⁻¹; α = −6.0 ± 0.1
Anomalous breakdown of Bloch's rule; ~82% larger |α| than canonical antiferromagnets
Mott-Hubbard insulator regime; high-pressure susceptibility
High-Pressure Physics Magnetic Phase Transitions Mott Insulators

High-Value Application Scenarios


Sustainable Mid-Temperature Thermoelectrics

MnTe₂ is a compelling candidate for thermoelectric waste heat recovery in the 500–800 K range due to its peak zT ≈ 0.7, achieved through Ag doping to optimize carrier concentration and reduce lattice thermal conductivity to ∼0.5 W/m·K [1]. Unlike Bi₂Te₃ (toxicity) and PbTe (heavy metal), MnTe₂ is composed of earth-abundant, non-toxic elements, making it suitable for large-scale, environmentally benign thermoelectric modules for automotive exhaust or industrial waste heat recovery [1].

Antiferromagnetic Spintronic Memory and Logic

The intermediate Néel temperature of 83–87 K [1][2] and noncollinear magnetic structure (μ_Mn‖〈111〉) [3] position MnTe₂ for cryogenic antiferromagnetic spintronic applications. The ability to tune magnetic anisotropy energy from ∼1 erg/cm² to −12.428 erg/cm² via alkali metal adsorption [4] and the large pressure dependence of T_N (12 K·GPa⁻¹) [5] offer multiple knobs for device engineering, including pressure-tunable magnetic ordering and giant, switchable perpendicular magnetic anisotropy for high-density memory.

High-Power 2D Triboelectric Nanogenerators

Exfoliated 2D MnTe₂ flakes enable triboelectric nanogenerators with a power density of 123 mW·cm⁻² and surface potential of 1.02 V [1], outperforming many conventional 2D TMDCs. This makes MnTe₂ an attractive active layer for self-powered wearable sensors, IoT devices, and mechanical energy harvesters, where high power output from small form factors is essential.

Tumor Immunotherapy via cGAS-STING Activation

H₂O₂-responsive MnTe₂ nanosheets degrade in the tumor microenvironment to release Mn²⁺ and TeO₄²⁻, which non-canonically activate the cGAS-STING pathway and enhance dendritic cell maturation, showing favorable in vivo anti-tumor effects when combined with PD-L1 checkpoint inhibitors [1]. This positions MnTe₂ as a multifunctional nanomedicine platform for cancer immunotherapy, leveraging its unique degradation chemistry and immune-stimulatory ion release.

Application
Selection Property
Validation Focus
Mid-temperature thermoelectric waste heat recovery
p-type zT ≈ 0.7, earth-abundant, non-toxic composition
Carrier concentration optimization via doping; lattice thermal conductivity reduction
Cryogenic antiferromagnetic spintronics
TN ~83–87 K, noncollinear spin, pressure- and alkali-tunable magnetic anisotropy
Switching dynamics under pressure and substrate engineering; MAE stability
Mechanical energy harvesting (TENG)
2D exfoliated flakes, high power density output
Power density reproducibility under cyclic mechanical stress; surface potential retention
cGAS-STING pathway activation research
H₂O₂-responsive Mn²⁺/TeO₄²⁻ release; nanosheet degradation in reducing environment
Dendritic cell maturation endpoint; in vivo model response with checkpoint inhibitor combination

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
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